molecular formula C14H13ClO2 B1635419 4-Chloro-3'-methoxybenzhydrol

4-Chloro-3'-methoxybenzhydrol

Cat. No.: B1635419
M. Wt: 248.7 g/mol
InChI Key: CBQAUTIENGBUKR-UHFFFAOYSA-N
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Description

4-Chloro-3'-methoxybenzhydrol (C₁₄H₁₃ClO₂) is a benzhydrol derivative characterized by a chloro substituent at the 4-position and a methoxy group at the 3'-position of its biphenyl backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing chloro group and the electron-donating methoxy substituent, which modulate its solubility and interaction with biological targets .

Properties

Molecular Formula

C14H13ClO2

Molecular Weight

248.7 g/mol

IUPAC Name

(4-chlorophenyl)-(3-methoxyphenyl)methanol

InChI

InChI=1S/C14H13ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3

InChI Key

CBQAUTIENGBUKR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-3'-methoxybenzhydrol with key analogs based on substituent positions, physicochemical properties, and toxicity profiles inferred from available data.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 4-Cl, 3'-OCH₃ C₁₄H₁₃ClO₂ Likely intermediate; limited direct data
3-Chloro-4'-methoxybenzhydrol 3-Cl, 4'-OCH₃ C₁₄H₁₃ClO₂ Altered regiochemistry may affect binding affinity
4-Methoxy-3'-methylbenzhydrol 4-OCH₃, 3'-CH₃ C₁₅H₁₆O₂ Enhanced lipophilicity due to methyl group
4-tert-Butyl-3'-chlorobenzhydrol 4-C(CH₃)₃, 3'-Cl C₁₇H₁₉ClO Bulky tert-butyl group increases steric hindrance

Key Observations :

  • Regiochemical Differences : The position of chloro and methoxy groups significantly impacts electronic and steric properties. For instance, 3-Chloro-4'-methoxybenzhydrol may exhibit distinct reactivity in nucleophilic substitutions compared to the target compound due to altered resonance effects .
  • Functional Group Effects : Methyl or tert-butyl groups enhance lipophilicity, which could improve membrane permeability in drug design but may reduce aqueous solubility .
Physicochemical Properties

While specific data for this compound are unavailable, extrapolations from analogs suggest:

  • Molecular Weight : ~248.7 g/mol (similar to other benzhydrols with chloro and methoxy groups).
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to balanced electron-donating/withdrawing groups.
  • Melting Point : Likely between 80–120°C, consistent with substituted benzhydrols .

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